2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively).
Brand Name: Vulcanchem
CAS No.: 212779-48-1
VCID: VC0537091
InChI: InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
SMILES: CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Molecular Formula: C16H19ClN6O
Molecular Weight: 346.81 g/mol

2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine

CAS No.: 212779-48-1

Inhibitors

VCID: VC0537091

Molecular Formula: C16H19ClN6O

Molecular Weight: 346.81 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine - 212779-48-1

CAS No. 212779-48-1
Product Name 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
Molecular Formula C16H19ClN6O
Molecular Weight 346.81 g/mol
IUPAC Name 2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol
Standard InChI InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
Standard InChIKey XZEFMZCNXDQXOZ-UHFFFAOYSA-N
SMILES CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Canonical SMILES CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Appearance Solid powder
Description NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms NG-52; NG 52; NG52. Compound 52
PubChem Compound 2856
Last Modified Nov 11 2021
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